2-Methylphenyl cycloheptyl ketone
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Overview
Description
2-Methylphenyl cycloheptyl ketone is an organic compound characterized by a cycloheptyl group attached to a 2-methylphenyl ring and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the reaction of cycloheptanone with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another approach is to react cycloheptanone with a Grignard reagent derived from 2-methylbenzene chloride. This reaction requires the use of magnesium turnings and anhydrous ether as a solvent.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenation with bromine (Br₂) in the presence of iron (Fe) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Cycloheptyl-2-methylbenzoic acid.
Reduction: Cycloheptyl-2-methylphenol.
Substitution: Brominated or nitro-substituted derivatives of the phenyl ring.
Scientific Research Applications
2-Methylphenyl cycloheptyl ketone is utilized in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
Cyclopentyl 2-methylphenyl ketone
Cyclohexyl 2-methylphenyl ketone
Benzyl 2-methylphenyl ketone
Uniqueness: 2-Methylphenyl cycloheptyl ketone is distinguished by its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered counterparts. This can influence its reactivity and biological activity.
Properties
IUPAC Name |
cycloheptyl-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-12-8-6-7-11-14(12)15(16)13-9-4-2-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFKPIGMEDYZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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